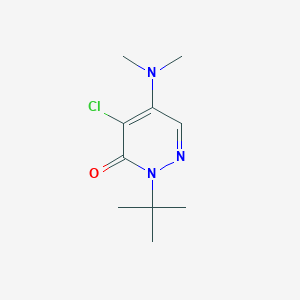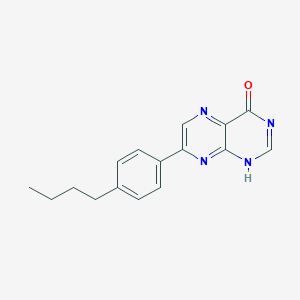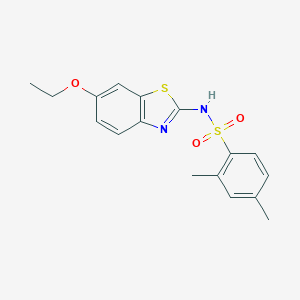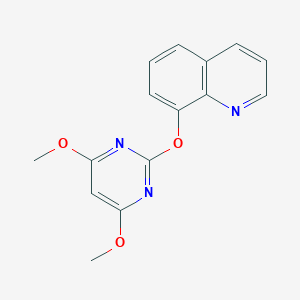
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone, also known as Pyridone 6, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. Pyridone 6 has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is based on its ability to interact with ROS and other reactive species. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 contains a dimethylamino group that acts as an electron donor, allowing it to react with ROS and other oxidants. This reaction results in the formation of a fluorescent product that can be easily detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and has potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for ROS detection. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is also highly stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 in scientific research. One potential direction is the development of new fluorescent probes based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can detect other reactive species, such as nitric oxide and peroxynitrite. Another direction is the development of new drugs based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can target specific diseases or cellular processes. Additionally, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential toxicity. Overall, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has great potential for use in scientific research and has already contributed significantly to our understanding of cellular processes and disease mechanisms.
Wissenschaftliche Forschungsanwendungen
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been used in a wide range of scientific research applications. One of the primary uses of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been shown to selectively detect hydrogen peroxide and superoxide anions, which are important indicators of oxidative stress in cells. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Produktname |
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone |
|---|---|
Molekularformel |
C10H16ClN3O |
Molekulargewicht |
229.71 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-5-(dimethylamino)pyridazin-3-one |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)14-9(15)8(11)7(6-12-14)13(4)5/h6H,1-5H3 |
InChI-Schlüssel |
VMOLYJHTUODGPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)

![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)



![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
